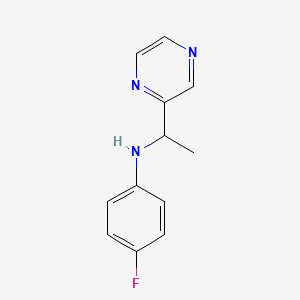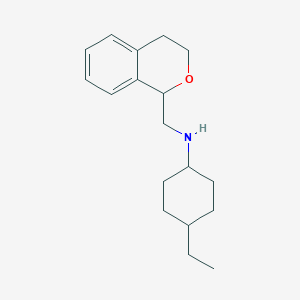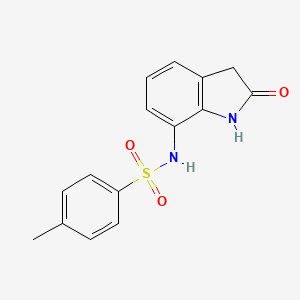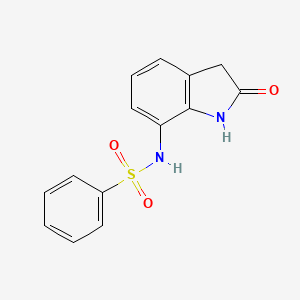![molecular formula C12H14N2O6S B7578498 2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)
2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid is a chemical compound that is commonly referred to as ADOS. This compound has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
科学研究应用
ADOS has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, ADOS has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. ADOS has also been studied for its potential use as a herbicide in agriculture and as a water treatment agent in environmental science.
作用机制
The mechanism of action of ADOS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation. Specifically, ADOS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ADOS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ADOS can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, ADOS has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Physiologically, ADOS has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
实验室实验的优点和局限性
One advantage of using ADOS in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, ADOS has been shown to have low toxicity, which makes it a safe compound to use in animal studies. However, one limitation of using ADOS is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its anti-inflammatory properties.
未来方向
There are several future directions for research on ADOS. One area of research is the development of ADOS-based drugs for the treatment of inflammatory diseases. Another area of research is the investigation of ADOS as a potential herbicide for use in agriculture. Additionally, ADOS could be studied as a potential water treatment agent for the removal of contaminants from water sources. Finally, further studies are needed to fully understand the mechanism of action of ADOS and its potential applications in various fields.
合成方法
The synthesis of ADOS involves several steps, including the reaction of 2,3-dihydroindole with acetic anhydride to produce 1-acetyl-2,3-dihydroindol-6-ol. The resulting compound is then treated with chlorosulfonic acid to produce 2,3-dihydroindole-6-sulfonyl chloride. Finally, the sulfonyl chloride is reacted with sodium hydroxide and glyoxylic acid to produce ADOS.
属性
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-8(15)14-5-4-9-2-3-10(6-11(9)14)21(18,19)13-20-7-12(16)17/h2-3,6,13H,4-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDNXJLOOXFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)

![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)

![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)





![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)